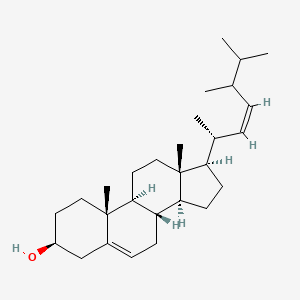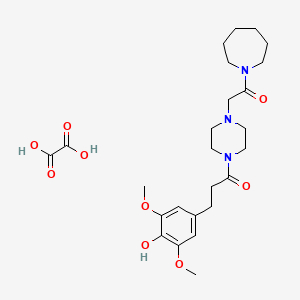
3-(Pentadecyloxy)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentadecyloxy)propylamine is an organic compound with the molecular formula C18H39NO It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to a pentadecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentadecyloxy)propylamine typically involves the reaction of 3-chloropropylamine with pentadecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pentadecyloxy group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using distillation or recrystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pentadecyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
3-(Pentadecyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pentadecyloxy)propylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the long alkyl chain can interact with hydrophobic regions of membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Pentadecyloxy)propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Pentadecyloxy)propanoic acid: Contains a carboxylic acid group instead of an amine group.
3-(Pentadecyloxy)propyl chloride: Contains a chlorine atom instead of an amine group.
Uniqueness
3-(Pentadecyloxy)propylamine is unique due to its combination of a long alkyl chain and an amine group, which imparts specific chemical and physical properties. This combination makes it suitable for various applications, including its use as a surfactant, in drug delivery systems, and as a building block in organic synthesis .
Properties
CAS No. |
58943-75-2 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
3-pentadecoxypropan-1-amine |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19/h2-19H2,1H3 |
InChI Key |
FELNCSXBNJPZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


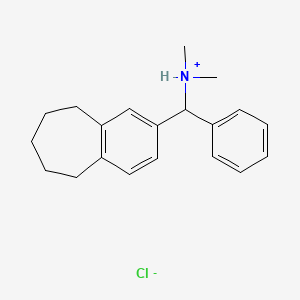
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
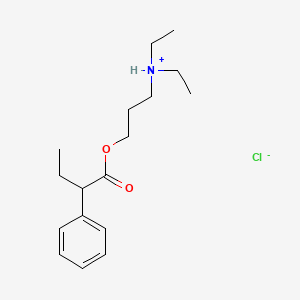
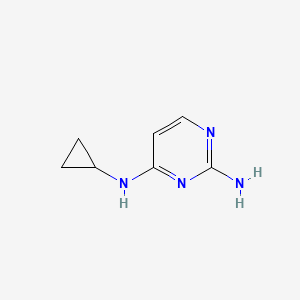
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)




